molecular formula C13H20ClNO3S B8063128 (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride

(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride

Cat. No.: B8063128
M. Wt: 305.82 g/mol
InChI Key: HESCXNJLJJBXPQ-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S.ClH/c1-11-3-5-13(6-4-11)18(15,16)17-12-7-9-14(2)10-8-12;/h3-6,12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESCXNJLJJBXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride typically involves the reaction of 1-methylpiperidine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 1-methylpiperidine and 4-methylbenzenesulfonyl chloride.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under certain conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of new sulfonate derivatives.

    Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.

    Reduction: Formation of cyclohexane derivatives with sulfonate groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of sulfonate groups with biological molecules. It may also be used in the development of new pharmaceuticals or as a reagent in biochemical assays.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The sulfonate group is known to enhance the solubility and bioavailability of certain drugs.

Industry

In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate
  • (1-Methylpiperidin-4-yl) 4-chlorobenzenesulfonate
  • (1-Methylpiperidin-4-yl) 4-nitrobenzenesulfonate

Uniqueness

(1-Methylpiperidin-4-yl) 4-methylbenzenesulfonate;hydrochloride is unique due to the presence of both a piperidine ring and a sulfonate group, which confer distinct chemical properties. The methyl group on the aromatic ring further modifies its reactivity and solubility, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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